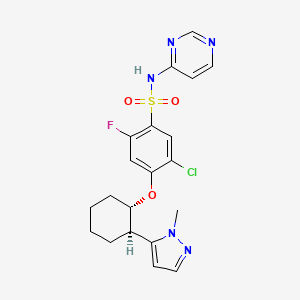

DS-1971a

説明

DS-1971aは、ナトリウムチャネルNaV1.7の強力で選択的かつ経口投与可能な阻害剤です。 この化合物は、NaV1.7チャネルを高い特異性と効力をもって阻害する能力により、神経障害性疼痛の治療に大きな可能性を示しています .

準備方法

合成経路と反応条件

DS-1971aの合成には、重要な中間体の生成とその後の最終生成物の形成に至る反応を含む、複数のステップが含まれています。詳細な合成経路と反応条件は、機密情報であり、公開されている文献では完全には明らかにされていません。 アリールスルホンアミドをコア構造として使用し、さまざまな化学反応によって修飾して、目的の選択性と効力を達成することが知られています .

工業生産方法

This compoundの工業生産方法は、公には公開されていません。一般的に、このような化合物の生産には、高い収率と純度を確保するために最適化された反応条件を用いた大規模合成が含まれます。 このプロセスには、工業規格を満たすために、結晶化、精製、品質管理などのステップが含まれる場合があります .

化学反応の分析

反応の種類

DS-1971aは、次のようないくつかの種類の化学反応を起こします。

酸化: この化合物は酸化反応を起こす可能性があり、その化学構造と活性を変化させる可能性があります。

還元: 還元反応も起こる可能性があり、化合物の効力に影響を与える可能性があります。

一般的な試薬と条件

This compoundを含む反応に使用される一般的な試薬には、酸化剤、還元剤、置換反応を促進するさまざまな触媒が含まれます。 温度、圧力、溶媒などの具体的な条件は、目的の化学変換を達成するために最適化されます .

生成される主な生成物

This compoundの反応から生成される主な生成物は、反応の種類と使用される試薬によって異なります。 たとえば、酸化によって酸化誘導体が生成される可能性があり、置換反応によって異なる官能基を持つ修飾されたアリールスルホンアミド化合物が生成される可能性があります .

科学的研究の応用

Efficacy

In preclinical studies, DS-1971a has demonstrated robust efficacy in various animal models of neuropathic pain. For instance, it showed significant pain relief in models involving nerve injury and diabetic neuropathy, indicating its potential as a therapeutic agent for chronic pain conditions .

Safety and Tolerability

This compound exhibits a favorable safety profile. In clinical trials involving healthy male subjects, doses up to 1200 mg per day were administered without significant adverse effects. The compound's pharmacokinetics were characterized by rapid absorption and a predictable elimination profile, making it suitable for further clinical development .

Neuropathic Pain Treatment

The primary application of this compound is in the treatment of neuropathic pain. Clinical trials have focused on assessing its efficacy and safety in patients with conditions such as diabetic neuropathy and postherpetic neuralgia. The compound is expected to provide effective pain relief while minimizing common side effects associated with other analgesics .

Phase 1 Study

A Phase 1 clinical trial was conducted to evaluate the safety, tolerability, and pharmacokinetics of this compound in healthy subjects. The study was randomized, double-blind, and placebo-controlled, involving multiple ascending doses. Results indicated that this compound was well tolerated at all tested doses with no serious adverse events reported .

Phase 2 Explorations

Ongoing Phase 2 studies aim to further elucidate the efficacy of this compound in specific patient populations suffering from chronic neuropathic pain. Preliminary results suggest that patients receiving this compound experience significant reductions in pain scores compared to placebo groups .

Data Summary

| Study Type | Participants | Dosage | Duration | Primary Outcome |

|---|---|---|---|---|

| Phase 1 | Healthy males | Up to 1200 mg/day | 14 days | Safety and tolerability |

| Phase 2 (ongoing) | Neuropathic pain patients | TBD | TBD | Efficacy in pain reduction |

Metabolism and Disposition

Research on the metabolism of this compound indicates that it undergoes significant hepatic metabolism primarily via cytochrome P450 enzymes. Studies have identified key metabolites formed during this process, including M1 and M2, with M1 being particularly notable as a disproportionate metabolite in humans . Understanding these metabolic pathways is crucial for predicting drug interactions and optimizing dosing regimens.

作用機序

DS-1971aは、NaV1.7ナトリウムチャネルを選択的に阻害することで効果を発揮します。この阻害は、神経細胞へのナトリウムイオンの流入を防ぎ、神経細胞の興奮性と疼痛シグナル伝達を抑制します。 This compoundの分子標的はNaV1.7チャネルであり、その機序は、チャネルの特定の部位に結合してその活性を阻害することに関係しています .

類似化合物との比較

類似化合物

テトロドトキシン: NaVチャネルに対して高い特異性を持つ強力なナトリウムチャネルブロッカー。

リドカイン: ナトリウムチャネルを阻害して疼痛を緩和する局所麻酔薬。

DS-1971aの独自性

This compoundは、NaV1.7チャネルに対する高い選択性と効力を持つため、神経障害性疼痛の治療のための有望な候補です。 他のナトリウムチャネル阻害剤とは異なり、this compoundは良好な毒性プロファイルを持ち、経口投与が可能なため、治療薬としての可能性が高まります .

生物活性

DS-1971a is a potent and selective inhibitor of the voltage-gated sodium channel NaV1.7, primarily developed for the treatment of neuropathic pain. This compound has shown promising results in preclinical studies, demonstrating both efficacy and a favorable safety profile.

This compound selectively inhibits the NaV1.7 channel, which plays a critical role in pain signaling. The inhibition of this channel can effectively reduce pain sensations, making it a target for analgesic drug development. The compound's selectivity is crucial as it minimizes off-target effects, which can lead to adverse reactions.

Efficacy in Preclinical Studies

In vitro and in vivo studies have demonstrated that this compound exhibits high potency against NaV1.7. The compound was optimized from earlier sulfonamide derivatives, leading to its current formulation, which avoids potential toxicological issues associated with previous iterations.

Key Findings:

- In Vitro Potency: this compound displayed robust inhibition of NaV1.7 with an IC50 value in the nanomolar range.

- In Vivo Efficacy: Animal models have shown significant pain relief in neuropathic pain scenarios, such as those induced by nerve injury or inflammation .

Safety Profile

The safety pharmacology studies indicate that this compound has a favorable toxicological profile. In studies involving multiple doses up to 1200 mg/day over 14 days in healthy human subjects, no serious adverse effects were reported . Long-term studies up to 1000 mg/kg over nine months also did not reveal any significant toxicity .

Metabolism and Pharmacokinetics

This compound undergoes metabolism primarily through cytochrome P450 enzymes, particularly CYP2C8. A significant metabolite, M1, was identified as a human disproportionate metabolite, indicating species-specific metabolic pathways that could influence drug efficacy and safety . The major metabolites were characterized following oral administration of radiolabeled this compound:

| Metabolite | Formation Pathway | Percentage of Total Drug Exposure |

|---|---|---|

| M1 | P450-mediated monoxidation | 27% |

| M2 | P450-mediated monoxidation | 10% |

| Minor Metabolites | Aldehyde oxidase and P450s | <10% |

This data highlights the importance of understanding the metabolic pathways for predicting human responses to this compound.

Clinical Trials

This compound has progressed through early-phase clinical trials aimed at assessing its safety and efficacy in humans. Phase I trials focused on establishing tolerability and pharmacokinetics. Although it showed promise, further development faced challenges leading to discontinuation in Phase II due to unforeseen complications related to dosing regimens .

Comparative Analysis with Other NaV1.7 Inhibitors

This compound has been compared with other NaV1.7 inhibitors such as Ralfinamide, which acts on multiple receptors but lacks selectivity for NaV1.7. Ralfinamide has completed Phase II trials but encountered issues in subsequent phases due to efficacy concerns . In contrast, this compound's selective action offers a potentially safer profile for neuropathic pain treatment.

特性

IUPAC Name |

5-chloro-2-fluoro-4-[(1S,2R)-2-(2-methylpyrazol-3-yl)cyclohexyl]oxy-N-pyrimidin-4-ylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21ClFN5O3S/c1-27-16(6-9-25-27)13-4-2-3-5-17(13)30-18-11-15(22)19(10-14(18)21)31(28,29)26-20-7-8-23-12-24-20/h6-13,17H,2-5H2,1H3,(H,23,24,26)/t13-,17+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJKONCJPCULNOW-DYVFJYSZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)C2CCCCC2OC3=CC(=C(C=C3Cl)S(=O)(=O)NC4=NC=NC=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C(=CC=N1)[C@H]2CCCC[C@@H]2OC3=CC(=C(C=C3Cl)S(=O)(=O)NC4=NC=NC=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21ClFN5O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1450595-86-4 | |

| Record name | DS-1971 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1450595864 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DS-1971 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EHV5F71MBF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。